molecular formula C6H10N2O B1367093 1,3,5-trimethyl-1H-pyrazol-4-ol CAS No. 89193-22-6

1,3,5-trimethyl-1H-pyrazol-4-ol

Cat. No. B1367093
CAS RN: 89193-22-6
M. Wt: 126.16 g/mol
InChI Key: HAJMFBQNIMHGFE-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-1H-pyrazol-4-ol is a chemical compound with the molecular formula C6H10N2O . It has a molecular weight of 126.16 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 1,3,5-trimethyl-1H-pyrazol-4-ol is 1S/C6H10N2O/c1-4-6(9)5(2)8(3)7-4/h9H,1-3H3 . This indicates that the molecule consists of a pyrazole ring with three methyl groups and one hydroxyl group attached.


Physical And Chemical Properties Analysis

1,3,5-Trimethyl-1H-pyrazol-4-ol is a solid at room temperature . It has a molecular weight of 126.16 . More specific physical and chemical properties might be found in specialized chemical literature or databases.

Scientific Research Applications

1. Synthesis Applications

1,3,5-trimethyl-1H-pyrazol-4-ol is utilized in various synthesis applications. For example, it serves as a key component in the one-pot synthesis of 4,4ʹ-(arylmethylene)-bis-(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives. This synthesis is facilitated by catalysts such as Brönsted acidic ionic liquid supported on nanoporous Na+-montmorillonite, showcasing efficient and high-yield processes under solvent-free conditions (Shirini et al., 2015). Additionally, 1,3,5-trimethyl-1H-pyrazol-4-ol derivatives have been synthesized for evaluating their potential as COX-2 inhibitors, indicating their relevance in medicinal chemistry (Patel et al., 2004).

2. Antiviral and Antibacterial Activities

Research has demonstrated the antiviral activity of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives, synthesized using 1,3,5-trimethyl-1H-pyrazol-4-ol, against peste des petits ruminant virus (PPRV) (Sujatha et al., 2009). These compounds have also shown significant antibacterial activity against various bacterial strains, such as Pseudomonas aeruginosa and Staphylococcus aureus (Bhavanarushi et al., 2013).

3. Antioxidant and Anticancer Properties

Derivatives of 1,3,5-trimethyl-1H-pyrazol-4-ol have shown promising results in antioxidant and anticancer research. A study synthesized and characterized 2-phenyl-5-(1-phenyl-3-(3, 4, 5-trimethoxyphenyl)-1H-pyrazol-4-yl)-1, 3, 4-oxadiazole scaffolds from 1,3,5-trimethyl-1H-pyrazol-4-ol derivatives, revealing significant antimicrobial and antioxidant activities (Chennapragada & Palagummi, 2018).

4. Corrosion Inhibition

In the field of industrial chemistry, derivatives of 1,3,5-trimethyl-1H-pyrazol-4-ol have been explored for their potential in corrosion inhibition. A study focused on the green synthesis of pyrazol derivatives and their application in mitigating corrosion in the petroleum industry, particularly for steel in acidizing environments (Singh et al., 2020).

Safety And Hazards

The safety information available indicates that 1,3,5-trimethyl-1H-pyrazol-4-ol may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1,3,5-trimethylpyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4-6(9)5(2)8(3)7-4/h9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJMFBQNIMHGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500468
Record name 1,3,5-Trimethyl-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-trimethyl-1H-pyrazol-4-ol

CAS RN

89193-22-6
Record name 1,3,5-Trimethyl-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trimethyl-1H-pyrazol-4-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A flask was charged with 1,3,5-trimethyl-1H-pyrazol-4-yl benzoate (80 g, 347 mmol), and 500 mL ethanol was added. 3M NaOH (174 ml, 521 mmol) was added and the reaction was stirred at ambient temperature for 2 hours. The ethanol was removed in vacuo and the aqueous layer was extracted with dichloromethane, ethyl acetate and dichloromethane:isopropyl alcohol (4:1). The combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo to afford 1,3,5-trimethyl-1H-pyrazol-4-ol (34 g, 78% yield) as white solid.
Name
1,3,5-trimethyl-1H-pyrazol-4-yl benzoate
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
174 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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